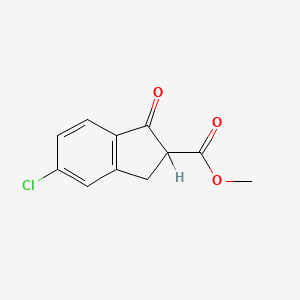

Acide 1H-indène-2-carboxylique, 5-chloro-2,3-dihydro-1-oxo-, ester méthylique

Vue d'ensemble

Description

This compound, also known as (Z)-Methyl 5-Chloro-1-hydrazono-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate, is an intermediate in the synthesis of IN-KG 433 (I627995), which is an impurity of Indoxacarb (I654000), an oxadiazine pesticide that acts against lepidopteran larvae and is the active ingredient in a number of household insecticides including cockroach baits .

Synthesis Analysis

The synthesis of this compound involves the use of solvent dichloromethane in a reaction system replaced by n-hexane. The raw material, an aqueous solution of t-butylhydroperoxide, is replaced by a n-hexane solution of t-butylhydroperoxide. Water removing drying is adopted, and benzylamine is added into the reaction system .Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases. Unfortunately, I am unable to display the structure here .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been detailed in various sources. The replacement of dichloromethane with n-hexane reduces the solubility of the intermediate 5-chloro-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester in the solvent, increasing product crystallization ratio .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight, density, boiling point, melting point, and structural formula, can be found in various chemical databases .Applications De Recherche Scientifique

Agents anti-Alzheimer

Le composé a été utilisé dans la conception et la synthèse de 1H-indène-2-carboxamides en tant qu'agents anti-Alzheimer multi-cibles . Ces agents ont montré des résultats prometteurs dans l'inhibition de la cholinestérase et de l'agrégation de l'amyloïde bêta (Ab 1-42), qui sont des facteurs clés dans le développement de la maladie d'Alzheimer .

Synthèse organique

Ce composé est largement utilisé dans le domaine de la synthèse organique, servant souvent d'intermédiaire ou de réactif de réaction . Sa structure unique en fait un composant précieux dans la synthèse de molécules organiques complexes .

Réduction asymétrique des cétones prochirales

Le composé a été utilisé dans la réduction asymétrique biocatalytique des cétones prochirales pour la production d'alcools énantiopurs . Ce processus est très souhaitable en raison de ses avantages intrinsèques par rapport aux méthodes chimiques .

Synthèse de l'indoxacarbe

Le composé a été utilisé dans la synthèse de l'indoxacarbe, un pesticide oxadiazine . L'indoxacarbe est utilisé en agriculture pour lutter contre une large gamme d'insectes, notamment les mites, les papillons, les fourmis et les cafards .

Activité antivirale

Les dérivés de l'indole, qui incluent ce composé, ont montré une activité antivirale . Ils ont été utilisés dans le développement de nouveaux agents antiviraux, montrant une activité inhibitrice contre divers virus .

Activités anti-inflammatoires et analgésiques

Les dérivés de l'indole, qui incluent ce composé, ont montré des activités anti-inflammatoires et analgésiques . Ils ont été utilisés dans le développement de nouveaux médicaments pour le traitement de conditions telles que l'arthrite et d'autres maladies inflammatoires .

Activité antioxydante

Les dérivés de l'indole, qui incluent ce composé, ont montré une activité antioxydante . Ils ont été utilisés dans le développement de nouveaux médicaments pour le traitement de conditions liées au stress oxydatif .

Activité antimicrobienne

Les dérivés de l'indole, qui incluent ce composé, ont montré une activité antimicrobienne . Ils ont été utilisés dans le développement de nouveaux agents antimicrobiens, montrant une activité inhibitrice contre diverses bactéries et champignons .

Mécanisme D'action

Target of Action

The primary targets of Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate are currently unknown

Result of Action

It is known that the compound is used in organic synthesis , suggesting that it may have significant reactivity with various biological molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate . These factors can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is an intermediate in the synthesis of IN-KG 433, an impurity of Indoxacarb, an oxadiazine pesticide . The compound’s interactions with enzymes and proteins are essential for its role in these synthetic pathways.

Cellular Effects

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, which are critical for its role in biochemical reactions and synthesis .

Molecular Mechanism

The molecular mechanism of Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and enzyme activity, which are crucial for its role in the synthesis of bioactive compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in various applications .

Metabolic Pathways

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive molecules. These interactions can affect metabolic flux and metabolite levels, which are essential for the compound’s role in biochemical reactions .

Transport and Distribution

The transport and distribution of Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells. These interactions can influence its accumulation and activity in specific cellular compartments .

Subcellular Localization

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles. These localization patterns are essential for understanding the compound’s biochemical properties and effects .

Propriétés

IUPAC Name |

methyl 6-chloro-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(9)13/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCBODSULLYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886303 | |

| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

65738-56-9 | |

| Record name | Methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65738-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065738569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1610060.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)